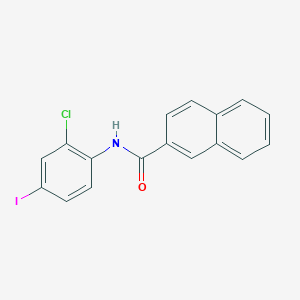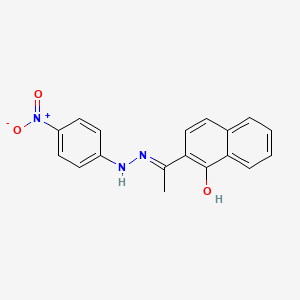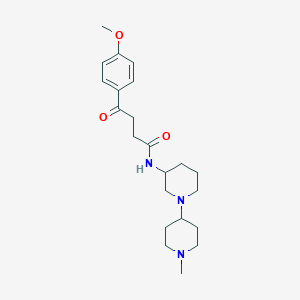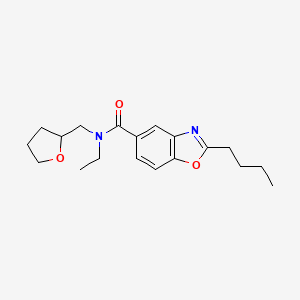
N-(2-chloro-4-iodophenyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4-iodophenyl)-2-naphthamide (CI-976) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of cholesterol absorption inhibitors and has been shown to reduce plasma cholesterol levels in animal models and humans.
Wirkmechanismus
N-(2-chloro-4-iodophenyl)-2-naphthamide works by inhibiting the absorption of cholesterol in the intestine. It binds to the cholesterol transporter NPC1L1, which is located on the surface of intestinal cells. This prevents the uptake of cholesterol from the diet into the bloodstream, leading to a reduction in plasma cholesterol levels.
Biochemical and Physiological Effects
N-(2-chloro-4-iodophenyl)-2-naphthamide has been shown to reduce plasma cholesterol levels in animal models and humans by up to 60%. It has also been shown to reduce the size of atherosclerotic plaques in animal models. In addition, N-(2-chloro-4-iodophenyl)-2-naphthamide has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and cell cycle arrest.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-chloro-4-iodophenyl)-2-naphthamide in lab experiments is its specificity for NPC1L1, which makes it a useful tool for studying cholesterol absorption. However, N-(2-chloro-4-iodophenyl)-2-naphthamide has a relatively short half-life and is rapidly metabolized in vivo, which can make it difficult to achieve consistent results. In addition, N-(2-chloro-4-iodophenyl)-2-naphthamide has a relatively low solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-chloro-4-iodophenyl)-2-naphthamide. One area of interest is the development of more potent and selective NPC1L1 inhibitors for the treatment of hypercholesterolemia and atherosclerosis. Another area of interest is the investigation of the potential use of N-(2-chloro-4-iodophenyl)-2-naphthamide in combination with other cholesterol-lowering drugs, such as statins. Finally, N-(2-chloro-4-iodophenyl)-2-naphthamide is being investigated for its potential use in the treatment of cancer, and further research is needed to determine its efficacy and safety in this context.
Synthesemethoden
N-(2-chloro-4-iodophenyl)-2-naphthamide can be synthesized by reacting 2-naphthylamine with 2,4-dichloro-5-iodophenyl isocyanate in the presence of a base such as triethylamine. The reaction yields N-(2-chloro-4-iodophenyl)-2-naphthamide as a white solid with a melting point of 225-227°C. The purity of the compound can be determined by HPLC or NMR spectroscopy.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4-iodophenyl)-2-naphthamide has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia and atherosclerosis. It has been shown to reduce plasma cholesterol levels in animal models and humans by inhibiting the absorption of cholesterol in the intestine. N-(2-chloro-4-iodophenyl)-2-naphthamide is also being investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Eigenschaften
IUPAC Name |
N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClINO/c18-15-10-14(19)7-8-16(15)20-17(21)13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHRNCQWVXDKLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=C(C=C(C=C3)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClINO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-iodophenyl)naphthalene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(2-oxo-1-pyrrolidinyl)-N-[1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]benzamide](/img/structure/B6004351.png)

![3,4,5-triethoxy-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6004374.png)
![N~1~-(2,4-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B6004381.png)

![7-(1-azepanyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6004388.png)
![1-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}methyl)-2-pyrrolidinone](/img/structure/B6004392.png)

![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6004394.png)
![4-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-pyrrolidinyl}-1-isobutylpiperidine](/img/structure/B6004395.png)
![N-[1-(4-allyl-5-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]thio}-4H-1,2,4-triazol-3-yl)-2-hydroxyethyl]-4-methoxybenzamide](/img/structure/B6004410.png)

![2-[(2-methylbenzyl)thio]-4-quinazolinol](/img/structure/B6004427.png)